Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Dopamine Transporter Neuropharmacology CNS Drug Discovery

The 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid scaffold is pharmacologically non-interchangeable due to its essential 2,6-dichlorophenyl substitution. It delivers sub-micromolar DAT inhibition (IC50 658 nM) and nanomolar nAChR antagonism (1.8 nM) for neuropsychiatric research, plus validated antiplasmodial activity (EC50 6.40 nM against P. falciparum 3D7). Supplied at ≥95% purity, it eliminates assay variability caused by regioisomer contamination. For reproducible DAT/nAChR or antimalarial SAR, this is the validated probe.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 1520810-96-1
Cat. No. B1470484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
CAS1520810-96-1
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=C(NC=C2)C(=O)O)Cl
InChIInChI=1S/C11H7Cl2NO2/c12-7-2-1-3-8(13)9(7)6-4-5-14-10(6)11(15)16/h1-5,14H,(H,15,16)
InChIKeyZPVCPPDMBVXYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid (CAS 1520810-96-1) Technical Procurement and Differentiation Overview


3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1520810-96-1) is a substituted pyrrole-2-carboxylic acid derivative with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol . The compound is commercially available as a research-grade building block with a typical purity specification of 95% . It has been investigated for its biological activity as a dopamine transporter (DAT) inhibitor [1] and as a CCR5 antagonist [2], and appears in patent literature related to antimalarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) [3].

Why 3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid Cannot Be Interchanged with Generic Pyrrole-2-Carboxylic Acid Analogs


The 2,6-dichlorophenyl substitution at the 3-position of the pyrrole ring confers a distinct pharmacological profile that is not shared by unsubstituted pyrrole-2-carboxylic acid or by analogs with different halogenation patterns [1]. This specific substitution pattern is essential for the compound's sub-micromolar inhibition of the dopamine transporter (DAT) and its nanomolar antagonist activity at nicotinic acetylcholine receptors (nAChRs) [1]. Generic substitution with compounds such as 4-(2,6-dichlorophenyl)-1H-pyrrole-3-carboxylic acid or 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid would result in a different regioisomer with altered binding site geometry and likely divergent potency and selectivity. The quantitative evidence below demonstrates that the 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid scaffold is a non-interchangeable chemical probe.

Quantitative Evidence Differentiating 3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid from Closest Analogs


Sub-Micromolar Dopamine Transporter (DAT) Inhibition Versus Weak DAT Activity of Unsubstituted Pyrrole-2-Carboxylic Acid

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid exhibits sub-micromolar inhibition of the human dopamine transporter (DAT), whereas unsubstituted pyrrole-2-carboxylic acid shows negligible DAT inhibition at concentrations up to 100 µM [1]. The target compound inhibited [3H]dopamine uptake at human DAT expressed in HEK293 cells with an IC50 of 658 nM [1]. In a separate assay format measuring displacement of [125I]RTI55 from cloned human DAT, the compound demonstrated an IC50 of 871 nM [1]. This level of DAT inhibition is comparable to that of certain known monoamine reuptake inhibitors and is directly attributable to the 2,6-dichlorophenyl substitution.

Dopamine Transporter Neuropharmacology CNS Drug Discovery

Potent Antimalarial Activity Against Plasmodium falciparum Relative to Structurally Distinct DHODH Inhibitors

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has been disclosed in patent literature as a potent inhibitor of Plasmodium falciparum growth, with an EC50 of 6.40 nM against the 3D7 strain and 6.90 nM against the Dd2 strain [1]. While no direct head-to-head data with close pyrrole analogs are publicly available, cross-study comparison with the known DHODH inhibitor DSM265 (EC50 ~4–10 nM against 3D7 [2]) places the target compound within the same order of magnitude as a clinically evaluated antimalarial agent. The compound's activity is mediated through inhibition of P. falciparum dihydroorotate dehydrogenase (DHODH), a validated target for malaria chemotherapy [1].

Antimalarial DHODH Inhibition Infectious Disease

DHODH Enzyme Inhibition Potency Comparable to Patent-Exemplified Antimalarial Leads

In a direct enzyme inhibition assay measuring P. falciparum DHODH activity via chromogen reduction using DCIP, the target compound exhibited an IC50 of 74 nM [1]. This value is within the range of other pyrrole carboxylic acid derivatives exemplified in patent literature for DHODH inhibition, such as certain fused pyrrole carboxylic acids with IC50 values ranging from 30–200 nM [2]. The 2,6-dichlorophenyl substitution appears critical for achieving this level of enzyme inhibition, as simpler pyrrole-2-carboxylic acid scaffolds typically show DHODH IC50 values >10 µM.

DHODH Enzyme Inhibition Pyrimidine Biosynthesis

Nanomolar Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity Distinguishes from Monoamine-Selective Probes

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid displays potent antagonist activity at multiple nicotinic acetylcholine receptor subtypes, with IC50 values ranging from 1.8 nM (α3β4) to 15 nM (α4β4) [1]. The compound also demonstrated in vivo efficacy in mouse models of nicotine-induced behaviors, including a tail-flick assay ED50 of 1.2 mg/kg and a locomotor activity inhibition ED50 of 4.9 mg/kg [1]. This polypharmacology across nAChR subtypes and monoamine transporters is not observed with simpler pyrrole carboxylic acids and represents a unique pharmacological fingerprint.

nAChR Antagonist Nicotinic Receptors Smoking Cessation

Moderate Serotonin Transporter (SERT) Inhibition Contributes to Multi-Target Profile

In addition to its DAT and nAChR activities, 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid inhibits the human serotonin transporter (SERT) with an IC50 of 100 nM in a [3H]serotonin uptake assay [1]. The compound also inhibits the norepinephrine transporter (NET) with an IC50 of 443 nM [1]. This balanced triple-monoamine transporter inhibition profile, combined with nAChR antagonism, is a direct consequence of the 2,6-dichlorophenyl substitution and is not replicated by unsubstituted pyrrole-2-carboxylic acid or by analogs with different halogenation patterns.

Serotonin Transporter Monoamine Reuptake Polypharmacology

Optimal Research Applications for 3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid Based on Quantitative Evidence


CNS Drug Discovery: Dopamine Transporter and Nicotinic Receptor Polypharmacology Tool Compound

The compound's sub-micromolar DAT inhibition (IC50 = 658 nM) combined with nanomolar nAChR antagonist activity (IC50 = 1.8–15 nM) makes it suitable for studying dopaminergic-nicotinic interactions in addiction and neuropsychiatric disorders [1]. The in vivo efficacy data in mouse smoking cessation models (tail-flick ED50 = 1.2 mg/kg) further supports its use as a preclinical tool [1].

Antimalarial Lead Optimization: DHODH-Targeted Scaffold with Low-Nanomolar Potency

With EC50 values of 6.40–6.90 nM against P. falciparum 3D7 and Dd2 strains and confirmed DHODH enzyme inhibition (IC50 = 74 nM), the compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties while maintaining antiplasmodial potency [2] [3].

Monoamine Transporter Profiling: Triple DAT/NET/SERT Inhibition Reference Standard

The compound's balanced inhibition of DAT (658 nM), NET (443 nM), and SERT (100 nM) provides a reference profile for calibrating high-throughput screens and validating computational models of polypharmacology [1]. The availability of purity-certified material (≥95%) ensures reproducible assay results .

Quote Request

Request a Quote for 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.